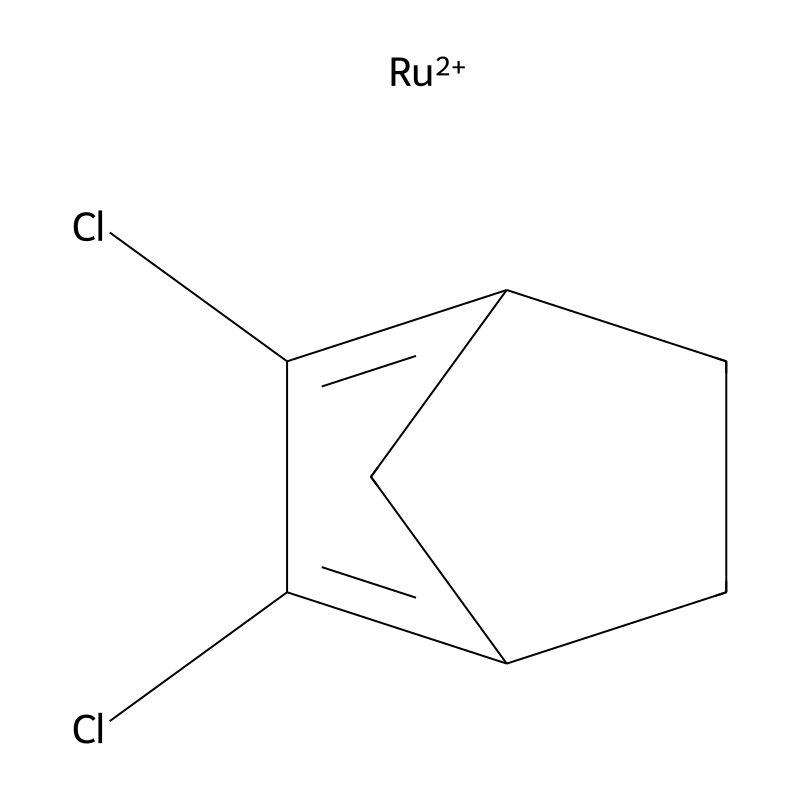

Dichloro-norbornadiene-ruthenium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dichloro-norbornadiene-ruthenium(II) is an organometallic compound characterized by its unique structure, which includes a ruthenium center coordinated to a norbornadiene ligand and two chlorine atoms. The chemical formula for this compound is , and it is known for its catalytic properties in various organic reactions. The compound typically exists as a complex where the ruthenium atom exhibits a +2 oxidation state, contributing to its reactivity and versatility in synthetic chemistry .

Catalysis

One promising area of research for dichloro-norbornadiene-ruthenium(II) is catalysis. Studies have shown that the complex can be used as a catalyst for a variety of reactions, including ring-opening metathesis polymerization (ROMP) []. ROMP is a type of polymerization reaction that can be used to produce a wide variety of polymers with unique properties. Dichloro-norbornadiene-ruthenium(II) has been shown to be an effective catalyst for ROMP, and research is ongoing to develop new and improved catalysts based on this complex.

The synthesis of dichloro-norbornadiene-ruthenium(II) typically involves the reaction of ruthenium precursors with norbornadiene in the presence of chlorine sources. One common method includes the coordination of norbornadiene to a dichlororuthenium complex, often facilitated by solvent systems that stabilize the resulting product. The reaction conditions can be optimized to yield high purity and yield of the desired compound .

Dichloro-norbornadiene-ruthenium(II) finds applications primarily in catalysis. Its ability to activate C–H bonds makes it valuable in organic synthesis, particularly in producing complex molecules with high selectivity. It is also explored for potential use in polymerization processes and as a catalyst in various industrial applications, including fine chemical synthesis .

Interaction studies involving dichloro-norbornadiene-ruthenium(II) often focus on its reactivity with different substrates. These studies reveal insights into the mechanisms of catalysis, including how the compound interacts with various organic molecules to facilitate transformations. Research has shown that this ruthenium complex can effectively activate C–H bonds, leading to diverse functionalization pathways .

Dichloro-norbornadiene-ruthenium(II) shares similarities with several other organometallic compounds, particularly those involving ruthenium. Below are some notable comparisons:

Dichloro-norbornadiene-ruthenium(II) stands out due to its specific ligand environment (norbornadiene), which influences its catalytic capabilities and reactivity patterns compared to other ruthenium complexes.

Synthetic Protocols and Precursors

Preparation from Ruthenium Chloride Precursors

The synthesis of dichloro-norbornadiene-ruthenium(II) complexes primarily involves the reaction of ruthenium chloride precursors with norbornadiene ligands under controlled conditions [1]. The most commonly employed precursor is ruthenium trichloride hydrate, which serves as the starting material for the preparation of various ruthenium-norbornadiene complexes [2]. The synthetic methodology typically involves the treatment of ruthenium trichloride with norbornadiene in the presence of suitable reducing agents or under thermal conditions [3].

A well-established synthetic route involves the reaction of ruthenium trichloride trihydrate with norbornadiene in ethanol under reflux conditions, yielding the desired dichloro-norbornadiene-ruthenium(II) complex as a polymeric material [1] [4]. The reaction proceeds through the initial coordination of norbornadiene to the ruthenium center, followed by chloride ligand rearrangement to achieve the final octahedral coordination geometry [5]. Alternative synthetic approaches utilize ruthenium precursors such as dichloro-bis(triphenylphosphine)ruthenium(II), which can undergo ligand exchange reactions with norbornadiene to form the target complex [6].

The preparation methodology requires careful control of reaction parameters, including temperature, solvent selection, and reaction time, to ensure optimal yield and purity of the final product [5]. The polymeric nature of the resulting complex, denoted as [RuCl₂(norbornadiene)]ₙ, arises from the bridging coordination mode of chloride ligands between adjacent ruthenium centers [1] [7].

Ligand Substitution Strategies

Ligand substitution reactions represent a versatile approach for the preparation of dichloro-norbornadiene-ruthenium(II) complexes from pre-existing ruthenium precursors [8] [5]. The most commonly employed strategy involves the displacement of labile ligands such as acetonitrile, pyridine, or other diene ligands from ruthenium(II) starting materials [5]. For instance, the reaction of dichloro-norbornadiene-bis(pyridine)ruthenium(II) with various ligands can lead to selective substitution of the pyridine moieties while retaining the norbornadiene and chloride ligands [8] [5].

The ligand substitution process typically follows an associative or interchange mechanism, depending on the nature of the incoming and leaving ligands [5]. The norbornadiene ligand exhibits remarkable stability in these substitution reactions due to its strong π-acceptor properties and the favorable coordination geometry it adopts with the ruthenium center [9] [5]. This stability allows for selective modification of other coordination sites without disrupting the ruthenium-norbornadiene interaction.

Thermodynamic considerations play a crucial role in determining the success of ligand substitution reactions [5]. The relative binding affinities of different ligands toward the ruthenium(II) center influence the equilibrium position and the overall efficiency of the substitution process [8]. Temperature control is essential, as elevated temperatures may lead to unwanted side reactions or decomposition of the norbornadiene ligand [10] [5].

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of dichloro-norbornadiene-ruthenium(II) complexes reveals distinctive structural features that provide insights into the coordination behavior and bonding interactions within these compounds [9]. Single-crystal X-ray diffraction studies have established that the complex adopts a distorted octahedral geometry around the ruthenium center, with the norbornadiene ligand coordinating through both of its double bonds in an η⁴-fashion [9].

Detailed structural analysis of dichlorobis(phenylamine)(norbornadiene)ruthenium reveals key bond distances and angles that characterize the molecular geometry [9]. The ruthenium-carbon distances to the coordinated double bonds average 2.066(4) Angstroms, indicating strong metal-ligand interactions [9]. The carbon-carbon bond lengths within the coordinated norbornadiene ligand are elongated to 1.386(6) Angstroms compared to 1.35 Angstroms in the free ligand, consistent with back-bonding from the metal center [9].

| Structural Parameter | Value | Reference Structure |

|---|---|---|

| Ru-Ct (center of olefinic bond) | 2.066(4) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |

| Ru-N (amine ligand) | 2.213(3) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |

| Ru-Cl | 2.415(2), 2.407(1) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |

| C=C (coordinated) | 1.386(6) Å | Dichlorobis(aniline)(norbornadiene)ruthenium |

| Ct-Ru-Ct angle | 70.0° | Dichlorobis(aniline)(norbornadiene)ruthenium |

| Cl-Ru-Cl angle | 156.5(5)° | Dichlorobis(aniline)(norbornadiene)ruthenium |

The coordination sphere exhibits crystallographically imposed mirror symmetry, with the trans-chloro ligands, ruthenium atom, and three sp³ carbon atoms of the norbornadiene constrained to the mirror plane [9]. The remaining coordination sites are occupied by cis-oriented ligands, typically nitrogen-containing species such as amine or pyridine derivatives [9] [5]. The bicyclic framework of the norbornadiene ligand maintains its structural integrity upon coordination, with carbon-carbon single bond distances approximating the expected value of 1.54 Angstroms [9].

The crystal packing arrangements in these complexes often involve intermolecular interactions that influence the overall stability and physical properties of the materials [9]. Hydrogen bonding interactions between amine ligands and chloride substituents contribute to the formation of extended supramolecular networks [9]. The polymeric nature of some dichloro-norbornadiene-ruthenium(II) complexes arises from bridging chloride ligands that connect adjacent ruthenium centers, creating one-dimensional chain structures [1] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dichloro-norbornadiene-ruthenium(II) complexes, with particular emphasis on ¹H, ¹³C, and ⁹⁹Ru nuclei [11] [12]. The ¹H nuclear magnetic resonance spectra of these complexes exhibit characteristic resonances corresponding to the coordinated norbornadiene protons, which appear at chemical shifts distinct from those of the free ligand due to the electronic influence of the ruthenium center [13] [14].

The norbornadiene protons in the ruthenium complex typically appear as multiplets in the aliphatic region, with coupling patterns that reflect the rigidity imposed by coordination to the metal center [13] [14]. The bridgehead protons (H1 and H4) are generally observed as broad singlets, while the olefinic protons (H2, H3, H5, H6) exhibit more complex splitting patterns due to vicinal coupling interactions [15] [14]. The methylene protons (H7) appear as characteristic multiplets that serve as diagnostic signals for norbornadiene coordination [13] [14].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the coordinated norbornadiene ligand, with the olefinic carbons typically appearing in the range of 60-80 parts per million, significantly upfield from their positions in the free ligand [15] [16]. This upfield shift is attributed to the increased electron density at these carbons resulting from metal-to-ligand back-bonding [15] [16]. The aliphatic carbons of the norbornadiene framework appear in their expected regions, with chemical shifts that reflect the local electronic environment created by coordination [16].

⁹⁹Ruthenium nuclear magnetic resonance spectroscopy, while challenging due to the low sensitivity and broad linewidths associated with this nucleus, provides valuable information about the electronic environment around the metal center [17] [11]. The chemical shifts observed for dichloro-norbornadiene-ruthenium(II) complexes fall within the range typical for octahedral ruthenium(II) species, with values influenced by the nature of the coordinated ligands [11] [12].

Infrared spectroscopy reveals characteristic vibrational modes associated with the coordinated norbornadiene ligand and the ruthenium-chloride bonds [18]. The carbon-carbon stretching vibrations of the coordinated double bonds typically appear at frequencies lower than those observed in free norbornadiene, consistent with the weakening of these bonds upon coordination [18]. The carbon-hydrogen stretching and bending modes provide additional fingerprint information for structural characterization [18].

The ruthenium-chloride stretching vibrations are typically observed in the low-frequency region of the infrared spectrum, with the exact positions dependent on the coordination environment and the nature of other ligands [18]. These vibrations serve as diagnostic tools for confirming the presence of chloride ligands and assessing their coordination mode [18].

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectroscopy of dichloro-norbornadiene-ruthenium(II) complexes exhibits characteristic features that reflect the electronic structure and bonding interactions within these coordination compounds [19] [20]. The absorption spectra typically display multiple bands corresponding to different types of electronic transitions, including ligand-to-metal charge transfer, metal-to-ligand charge transfer, and d-d transitions [19] [20].

The ligand-to-metal charge transfer transitions are commonly observed in the ultraviolet region, typically appearing as intense bands with extinction coefficients greater than 10,000 M⁻¹cm⁻¹ [19]. These transitions involve the promotion of electrons from ligand-based orbitals, particularly those associated with the norbornadiene π-system, to metal-centered orbitals [19] [20]. The exact positions of these bands depend on the energy gap between the donor and acceptor orbitals, which is influenced by the overall coordination environment [19].

Metal-to-ligand charge transfer transitions, involving electron promotion from filled metal d-orbitals to empty ligand π* orbitals, are typically observed at lower energies in the visible region [19] [20]. These transitions are particularly prominent when π-acceptor ligands such as norbornadiene are present, as they provide accessible low-lying π* orbitals [19]. The intensity and position of these bands provide insights into the extent of metal-ligand orbital overlap and the degree of covalency in the bonding interactions [19] [20].

The d-d transitions, while formally forbidden in octahedral complexes, often appear as weak to moderately intense bands in the visible region due to vibronic coupling and reduced symmetry [20]. These transitions are sensitive to the ligand field strength and provide information about the electronic structure of the ruthenium center [19] [20]. The absorption onset of dichloro-norbornadiene-ruthenium(II) complexes typically occurs around 400-500 nanometers, with the exact position depending on the nature of additional ligands and the overall coordination environment [19].

| Absorption Type | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Ligand-to-Metal Charge Transfer | 250-350 | >10,000 | π(norbornadiene) → d(Ru) |

| Metal-to-Ligand Charge Transfer | 350-500 | 1,000-10,000 | d(Ru) → π*(norbornadiene) |

| d-d Transitions | 400-600 | 100-1,000 | d(Ru) → d(Ru) |

Dimerization of Norbornadiene

The ruthenium-catalyzed dimerization of norbornadiene represents one of the most significant applications of dichloro-norbornadiene-ruthenium(II) complexes, particularly the [(bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)] system. This transformation has been extensively studied due to its ability to generate complex polycyclic structures through multiple carbon-carbon bond activation processes [1] [2] [3].

The dimerization reaction proceeds under the catalysis of ruthenium(0) complexes, with [Ru(cod)(cot)] being the most effective catalyst system. When combined with electron-deficient olefinic additives such as dimethyl fumarate, this catalyst system achieves remarkable selectivity for the formation of pentacyclo[5.4.2¹,⁷.1³,⁶.0¹⁰,¹³.0¹²,¹⁴]tetradeca-4,8-diene (PCTD), a pentaquinane structure containing five fused five-membered rings [1].

Selectivity and Yield Optimization

The optimization of selectivity and yield in norbornadiene dimerization has been achieved through careful control of reaction conditions and catalyst modifications. Under optimal conditions using [Ru(cod)(cot)] with dimethyl fumarate in tetrahydrofuran, the reaction achieves yields of 85-96% even at temperatures as low as 40°C [3]. The high selectivity for pentaquinane formation is attributed to the unique electronic properties of the ruthenium center, which facilitates the complex rearrangement processes necessary for the formation of the highly strained polycyclic structure.

The role of additives is crucial for achieving high yields and selectivity. Dimethyl fumarate serves multiple functions: it acts as a ligand that modulates the electronic density of the ruthenium catalytic center, and it may also serve as a hydrogen acceptor in the overall transformation. Alternative additives such as N,N-dimethylacrylamide have also been employed successfully, demonstrating the importance of π-acidic ligands in controlling the reactivity [2].

Temperature effects have been systematically studied, with optimal conditions typically ranging from 40°C to 150°C depending on the specific catalyst system employed. Lower temperatures favor the formation of the desired pentaquinane products, while higher temperatures can lead to increased formation of alternative products through competing pathways [1].

Mechanistic Pathways Involving Carbon-Carbon Bond Activation

The mechanistic pathway for norbornadiene dimerization involves a complex series of carbon-carbon bond activation and formation steps. The proposed mechanism begins with the coordination of norbornadiene to the ruthenium center, followed by oxidative addition of carbon-carbon bonds to form ruthenacyclic intermediates [2] [3].

The key mechanistic steps involve the formation of a ruthenacyclopentene intermediate through the oxidative coupling of two norbornadiene molecules. This intermediate undergoes successive intramolecular carbon-carbon bond insertions, leading to the formation of increasingly complex ruthenacyclic structures. The final product is formed through a series of reductive elimination steps that establish the pentaquinane framework [2].

Deuterium labeling studies and computational investigations have provided insight into the detailed mechanistic pathway. The reaction proceeds through a series of β-hydride elimination and reductive elimination steps, with the overall transformation involving the cleavage and reformation of multiple carbon-carbon bonds. The high degree of selectivity observed is attributed to the thermodynamic stability of the pentaquinane product and the kinetic preference for the specific ruthenacyclic intermediates formed during the catalytic cycle [3].

Hydrosilylation Reactions

Dichloro-norbornadiene-ruthenium(II) complexes have emerged as highly effective catalysts for the hydrosilylation of alkynes, providing access to valuable vinylsilane products with excellent regio- and stereoselectivity [4] [5] [6]. These transformations represent a significant advancement in the field of alkyne functionalization, particularly due to the ability to achieve trans-addition processes, which are relatively rare in metal-catalyzed hydrosilylation reactions.

The [Cp*Ru(MeCN)₃]PF₆ complex has been identified as one of the most effective catalysts for alkyne hydrosilylation, demonstrating broad substrate scope and exceptional selectivity control [6]. This catalyst system enables the hydrosilylation of both terminal and internal alkynes with a wide range of silanes, including trialkyl-, triaryl-, trialkoxy-, and halosilanes.

Regio- and Stereoselective Transformations

The regio- and stereoselective hydrosilylation of alkynes catalyzed by ruthenium complexes proceeds through a distinctive mechanism that consistently delivers trans-addition products [6]. For terminal alkynes, the reaction exhibits Markovnikov regioselectivity, with silicon addition occurring at the terminal carbon and hydrogen addition at the internal carbon, yielding α-vinylsilane products with good to excellent regioselectivity ratios.

The regioselectivity of internal alkyne hydrosilylation depends significantly on the presence of directing groups or electronic factors. Propargylic alcohols represent a particularly important substrate class, where the hydroxyl group provides effective direction for regioselective hydrosilylation. The [Cp*Ru(MeCN)₃]PF₆ catalyst achieves α-selective hydrosilylation of propargylic alcohols with regioselectivity ratios exceeding 20:1 in many cases [6].

The stereoselectivity of these transformations is particularly noteworthy, as trans-addition is observed consistently across all substrate classes examined. Deuterium labeling studies have confirmed that this stereochemical outcome results from a direct trans-addition mechanism rather than initial cis-addition followed by isomerization. This mechanistic distinction is important for synthetic applications where stereocontrol is critical [6].

Alternative ruthenium catalysts, such as CpRu(PPh₃)₂Cl, have also been developed for internal alkyne hydrosilylation, providing complementary reactivity patterns. This catalyst system demonstrates particularly high efficiency for propargylic alcohol substrates, achieving yields of 58-98% with excellent regioselectivity favoring α-vinylsilane formation [5].

The scope of silane coupling partners is remarkably broad, encompassing triethylsilane, diphenylsilane, triethoxysilane, and various functional silanes. The relative reactivity order observed is: triethylsilane ≈ dimethylchlorosilane > dimethylalkoxysilanes ≈ trialkoxysilanes > benzyldimethylsilane ≈ diphenylmethylsilane [6].

Carbon-Hydrogen Bond Functionalization

Ruthenium-catalyzed carbon-hydrogen bond functionalization represents a rapidly growing area of application for dichloro-norbornadiene-ruthenium(II) complexes. These transformations enable the direct modification of aromatic carbon-hydrogen bonds without the need for pre-functionalization, providing atom-economical routes to complex organic molecules [7] [8] [9].

The effectiveness of ruthenium catalysts in carbon-hydrogen activation stems from their ability to undergo concerted metalation-deprotonation (CMD) processes, which allow for the selective activation of specific carbon-hydrogen bonds based on electronic and steric factors [8]. The use of carboxylate ligands has been particularly important in enabling mild reaction conditions and high selectivity.

Arylation via Proton Abstraction

The ruthenium-catalyzed arylation of aromatic carbon-hydrogen bonds represents a significant synthetic methodology for the construction of biaryl structures [8]. Unlike many transition metal-catalyzed carbon-hydrogen activation processes, ruthenium systems can operate effectively without strongly coordinating directing groups, enabling the functionalization of simple fluoroarenes and other electron-deficient aromatics.

The mechanism of ruthenium-catalyzed carbon-hydrogen arylation proceeds through an initial carbon-hydrogen activation step involving concerted metalation-deprotonation. This process generates an aryl-ruthenium intermediate that can undergo subsequent oxidative addition with aryl halide coupling partners [8]. Importantly, the success of these transformations often depends on the presence of carboxylate additives, particularly benzoic acid derivatives, which facilitate the key carbon-carbon bond forming step.

The regioselectivity of carbon-hydrogen arylation is governed by both electronic and steric factors. Electron-deficient aromatics typically undergo functionalization at positions that provide the most favorable electronic stabilization of the ruthenium-aryl intermediate. Computational studies have demonstrated that the regioselectivity can be predicted based on the calculated distortion energies of the aromatic substrate in the transition state for carbon-hydrogen activation [8].

Recent developments have focused on achieving meta-selective carbon-hydrogen functionalization, which represents a significant challenge due to the distal relationship between the metal center and the target carbon-hydrogen bond. Ruthenium catalysts have proven particularly effective for meta-alkylation reactions, proceeding through single electron transfer mechanisms that generate alkyl radicals capable of adding at the meta-position relative to the initial ruthenium coordination site [9].

Vinyl Carbamate Synthesis from Carbon Dioxide and Alkynes

One of the most innovative applications of dichloro-norbornadiene-ruthenium(II) complexes is in the synthesis of vinyl carbamates directly from carbon dioxide and alkynes [10]. This transformation represents an attractive approach to carbon dioxide utilization, converting this greenhouse gas into valuable chemical products through catalytic carbon-carbon bond formation.

The ruthenium-catalyzed synthesis of vinyl carbamates proceeds through a mechanism involving the initial coordination of the alkyne substrate to the ruthenium center, followed by carbon dioxide insertion to form a carboxylate intermediate. Subsequent rearrangement and elimination steps lead to the formation of the vinyl carbamate product with excellent regioselectivity [10].

The scope of this transformation includes both terminal and internal alkynes, with the regioselectivity depending on the electronic properties of the alkyne substituents. Terminal alkynes typically provide access to α-substituted vinyl carbamates, while internal alkynes can be directed through the use of appropriate functional groups to achieve selective carbamate formation at specific positions.

The mild reaction conditions typically employed (80-120°C) and the direct incorporation of carbon dioxide make this transformation particularly attractive from both synthetic and environmental perspectives. The ability to generate valuable nitrogen-containing heterocycles directly from readily available starting materials represents a significant advancement in sustainable synthetic methodology [10].

Role in Guerbet Condensation Reactions

The application of ruthenium catalysts in Guerbet condensation reactions has emerged as an important area for the production of higher alcohols from simple alcohol precursors [11] [12] [13]. These transformations are particularly relevant for the valorization of bioethanol and other renewable alcohol feedstocks, providing routes to valuable fuel additives and chemical intermediates.

Ruthenium-catalyzed Guerbet reactions typically proceed through a tandem sequence involving alcohol dehydrogenation, aldol condensation, and hydrogenation steps [11]. The effectiveness of ruthenium catalysts in these transformations stems from their ability to catalyze both the oxidation and reduction steps required for the overall transformation, eliminating the need for separate catalyst systems.

The development of highly active homogeneous ruthenium catalysts has led to significant improvements in turnover numbers and turnover frequencies for Guerbet reactions. Recent catalyst designs based on bis(pyridylimino)isoindolate ligand frameworks have achieved turnover numbers exceeding 155,000 and turnover frequencies of 12,690 h⁻¹, representing the highest activities reported for homogeneous Guerbet catalysts [12].

Mechanistic investigations using continuously stirred tank reactors have provided detailed insight into the Guerbet reaction pathway. The formation of higher alcohol products proceeds through aldehyde intermediates, with the rate-determining step typically being either the initial alcohol dehydrogenation or the subsequent aldol condensation, depending on the specific reaction conditions employed [11].

The scope of Guerbet reactions catalyzed by ruthenium complexes extends beyond simple ethanol dimerization to include cross-coupling reactions between different primary alcohols [14]. These cross-dehydrogenative coupling reactions provide access to unsymmetrical branched alcohols that are valuable as fragrance compounds and chemical intermediates.

Heterogeneous ruthenium nanoparticle catalysts have also been developed for Guerbet reactions, offering advantages in terms of catalyst separation and reuse. N,N-Dimethylformamide-stabilized ruthenium nanoparticles have demonstrated high efficiency for the β-alkylation of primary alcohols under solvent-free conditions, achieving good yields across a broad substrate scope [13].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant